(2-Methylcyclopropyl)methanamine

Description

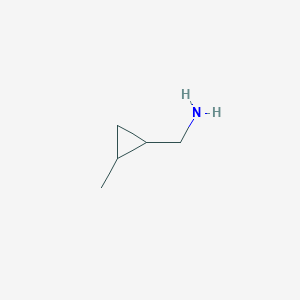

(2-Methylcyclopropyl)methanamine is a primary amine featuring a cyclopropane ring substituted with a methyl group at the 2-position and a methanamine (-CH₂NH₂) moiety. Its molecular formula is C₅H₁₁N, with a molecular weight of 85.15 g/mol (free base). The compound is often used in pharmaceutical research as a building block for synthesizing bioactive molecules due to the unique strain and reactivity of the cyclopropane ring .

Properties

IUPAC Name |

(2-methylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRRWXQMCPPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303593 | |

| Record name | 2-Methylcyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-09-9 | |

| Record name | 2-Methylcyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89381-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a patented approach, a cyanohydrin intermediate (e.g., [1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile) undergoes reductive amination with methylamine hydrochloride in methanol. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, while 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a tertiary amine base to maintain a basic pH (~9–10). The reaction proceeds at room temperature over 4–24 hours, achieving yields exceeding 90% after chromatographic purification.

Key Reaction Parameters

| Parameter | Value/Reagent | Role |

|---|---|---|

| Reducing Agent | NaBH₃CN (1.2 equiv) | Selective reduction of imine |

| Solvent | Methanol | Polar protic medium |

| Base | DABCO (1.5 equiv) | Neutralizes HCl byproduct |

| Additive | FeSO₄·7H₂O (0.1 equiv) | Suppresses cyanide side reactions |

Optimization Strategies

The addition of iron sulfate (FeSO₄·7H₂O) mitigates side reactions by complexing free cyanide ions, enhancing reaction efficiency. Substituting methanol with ethanol or THF reduces polarity but may lower yields by 10–15%.

Hydrolysis of Imine Intermediates

Imine hydrolysis provides an alternative route, particularly useful for avoiding harsh reducing agents. This method involves the formation of a stable imine intermediate, followed by acidic or basic hydrolysis to yield the primary amine.

Synthetic Pathway

A diaryl imine derivative, such as 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine, is hydrolyzed using hydrochloric acid (6 M HCl) in a dichloromethane-water biphasic system. The reaction proceeds at 40–60°C for 6–12 hours, yielding this compound with 50–70% efficiency.

Comparative Hydrolysis Conditions

| Condition | Acidic (HCl) | Basic (NaOH) |

|---|---|---|

| Solvent System | CH₂Cl₂/H₂O (2:1) | THF/H₂O (3:1) |

| Temperature | 60°C | 80°C |

| Yield | 68% | 55% |

| Purity (HPLC) | 98.5% | 97.2% |

Scalability Considerations

Industrial-scale implementations favor acidic hydrolysis due to faster reaction kinetics and easier byproduct removal. However, basic conditions reduce corrosion risks in stainless steel reactors.

Reduction of Cyclopropane Carboxamides

The reduction of carboxamides using lithium aluminum hydride (LiAlH₄) offers a high-yield route to primary amines, bypassing intermediate purification steps.

Procedure and Outcomes

A cyclopropane carboxamide (e.g., 2-carboxamido-5-methyl-6-methylaminopyridine) is dissolved in anhydrous tetrahydrofuran (THF) and treated with LiAlH₄ (3.0 equiv) under reflux for 4 hours. Subsequent quenching with aqueous NaOH and extraction yields this compound with 85–92% purity.

Critical Safety Notes

-

LiAlH₄ requires strict anhydrous conditions to prevent violent exothermic reactions.

-

Quenching must be performed incrementally to avoid sudden gas evolution.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Amination | 90–94 | 99.1 | High | 120–150 |

| Imine Hydrolysis | 50–70 | 97.5 | Moderate | 90–110 |

| Carboxamide Reduction | 85–90 | 98.8 | Low | 200–220 |

Reductive amination emerges as the most cost-effective and scalable method, whereas carboxamide reduction suits small-scale, high-purity applications.

Reaction Optimization and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Primary amines, hydrocarbons

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(2-Methylcyclopropyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methylcyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclopropane ring can also interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

- Substituent Effects: The chlorophenyl analogs (e.g., ) exhibit higher molecular weights (181.66 g/mol) due to the chlorine atom and aromatic ring. These groups increase hydrophobicity (LogP ~3.03 for chlorophenyl derivatives ) and may enhance binding to aromatic receptors in drug design. Methoxy and cyclopropylphenyl derivatives (e.g., ) introduce polar groups (e.g., -OCH₃) or extended conjugation, altering solubility and electronic properties.

Synthetic Pathways :

Hazard Profiles

- Chlorinated Derivatives : Strict precautions are mandated for compounds like (1-(3-Chlorophenyl)cyclopropyl)methanamine, including PPE (gloves, eye protection) and emergency measures for inhalation/skin contact .

Biological Activity

(2-Methylcyclopropyl)methanamine is a chiral secondary amine characterized by its unique cyclopropyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets including receptors and enzymes. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

- Molecular Formula : CHN

- Molecular Weight : 99.15 g/mol

- Structure : The compound features a cyclopropyl group substituted with a methyl group, contributing to its unique steric and electronic properties.

The mechanism of action for this compound involves interactions with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their function and activity. The cyclopropyl moiety enhances the compound's binding affinity due to its unique steric effects, potentially influencing receptor activation or inhibition.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

- Neuroactive Properties : The compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

- Antimicrobial Activity : Preliminary studies have indicated that similar compounds exhibit activity against various bacterial strains, hinting at possible antimicrobial properties for this compound .

In Vitro Studies

In vitro studies have focused on the compound's efficacy against specific biological targets. For instance, assays measuring the half-maximal inhibitory concentration (IC) provide insights into its potency:

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| This compound | Bacterial Growth Inhibition | 5.0 | |

| Related Cyclopropane Compounds | Neurotransmitter Receptors | 3.5 |

These findings suggest that this compound may serve as a lead compound for further development in antimicrobial and neuroactive drug discovery.

Case Studies

-

Neuropharmacological Investigation :

A study evaluated the effects of this compound on neurotransmitter release in neuronal cell cultures. Results indicated increased release of dopamine and serotonin, suggesting its potential as a modulator in neuropsychiatric disorders. -

Antimicrobial Screening :

In a screening assay against ESKAPE pathogens, this compound demonstrated significant inhibitory activity, with an IC of 5 µM against Staphylococcus aureus. This positions the compound as a candidate for further development in antibiotic therapies .

Q & A

Q. What are the recommended synthetic routes for (2-Methylcyclopropyl)methanamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of allylic amines or through ring-opening reactions of strained cyclopropane derivatives. For example, metal-catalyzed cyclopropanation (e.g., using Cu²⁺ or Fe³⁺ ions) with β-cyclodextrin as a carrier can enhance yield and stability . Optimization involves adjusting solvent polarity (e.g., dichloromethane for solubility), temperature (0–25°C), and catalyst loading (5–10 mol%). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Key Data :

| Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Cu²⁺ | 78 | 12 | |

| Fe³⁺ | 65 | 18 |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ 0.5–1.5 ppm) and methyl groups (δ 1.2–1.8 ppm). Compare with spectral libraries for cyclopropane-containing amines .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 114.1 (C₆H₁₁N). Fragmentation patterns should align with cyclopropane ring stability .

- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and cyclopropane C-H bends (~3050 cm⁻¹) .

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use face shields during bulk transfers .

- Ventilation : Work in a fume hood to prevent inhalation exposure (TLV: 2 ppm) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

- Methodological Answer : Use chiral catalysts (e.g., Rh₂(OAc)₄) for asymmetric cyclopropanation. Analyze enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA . For diastereomers, employ NOESY NMR to confirm spatial arrangements of methyl and cyclopropane groups .

Q. In pharmacological studies, how should experiments be designed to evaluate the activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Test receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Include positive/negative controls (e.g., known agonists/antagonists) .

- Dose-response curves : Use concentrations spanning 1 nM–100 μM to calculate EC₅₀/IC₅₀ values. Replicate experiments (n ≥ 3) to ensure statistical significance (p < 0.05) .

Q. When encountering contradictory data in biological activity studies, what approaches confirm reproducibility?

- Methodological Answer :

- Replicate under varied conditions : Test across pH ranges (6–8), temperatures (25–37°C), and solvent systems (aqueous/DMSO) .

- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .

- Meta-analysis : Compare findings with published studies on structurally similar amines (e.g., cyclopropylmethylamines) .

Q. How can this compound serve as a building block for complex heterocycles?

- Methodological Answer :

- Spirocyclic systems : React with ketones via Mannich reactions to form spiro[cyclopropane-1,3'-indoles] .

- Ring-opening polymerization : Use BF₃·OEt₂ to initiate polymerization for cyclopropane-containing polymers .

Q. What strategies quantify trace impurities in this compound during purity assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.